molecular formula C21H16Cl2N2O B2467855 (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol CAS No. 708996-22-9

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol

Cat. No.: B2467855
CAS No.: 708996-22-9
M. Wt: 383.27
InChI Key: YBZKKZHQNTYVIG-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is a benzimidazole-derived small molecule of interest in early-stage drug discovery. Benzimidazole scaffolds are recognized for their diverse biological activities and are extensively investigated as potential therapeutic agents . Specifically, novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as promising candidates in oncology research, with studies highlighting their role as potential human topoisomerase I (Hu Topo I) inhibitors . Research on analogous compounds suggests a mechanism of action that may involve binding to the minor groove of DNA, leading to the stabilization of the topoisomerase I-DNA complex and the induction of DNA damage . This interaction can result in irreversible G2/M phase cell cycle arrest and the inhibition of cancer cell proliferation . The specific substitution pattern of the 3,4-dichlorobenzyl group at the 1-position and the phenyl methanol group at the 2-position of the benzimidazole core is designed to optimize binding affinity and specificity for research purposes. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O/c22-16-11-10-14(12-17(16)23)13-25-19-9-5-4-8-18(19)24-21(25)20(26)15-6-2-1-3-7-15/h1-12,20,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKKZHQNTYVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the dichlorobenzyl group and the phenylmethanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid.

    Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM).

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol serves as a building block for synthesizing more complex benzimidazole derivatives. Its structural characteristics enable it to undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Biology

The compound exhibits significant biological activities , including:

  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Activity : Similar compounds have shown potential in inhibiting fungal growth, which is crucial in addressing fungal infections resistant to conventional treatments .
  • Enzyme Inhibition : It can inhibit key enzymes involved in disease processes, such as pteridine reductase 1 and methionyl-tRNA synthetase in Trypanosoma brucei, indicating its potential in treating parasitic infections .

Medicine

The therapeutic potential of this compound is noteworthy:

  • Anticancer Activity : Studies have indicated that derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific cancer-related pathways .
  • Potential Drug Development : The compound's ability to interact with multiple biological targets positions it as a promising candidate for drug development aimed at treating resistant infections and cancers .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound and its derivatives:

StudyFindingsReference
Antimicrobial ActivityDemonstrated inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Anticancer EffectsInduced cytotoxicity in various cancer cell lines; showed promise in reducing tumor size in animal models.
Enzyme InhibitionEffective against pteridine reductase 1, suggesting a role in treating Trypanosoma brucei infections.

Mechanism of Action

The mechanism of action of (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name / CAS Substituents Synthesis Yield Biological Activity (if reported) References
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (27) N1: 3,4-dichlorobenzyl; C2: amine; C4: phenyl 10% Not explicitly stated
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) N1: 3,4-dichlorobenzyl; C2: acetamide 30% Not explicitly stated
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole (CAS 39861-21-7) N1: H; C2: 3,4-dichlorobenzyl N/A N/A
(E)-N′-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethylidene)hydrazinecarbothiohydrazide (6g) C2: thiosemicarbazide; N1: 3,4-dichlorophenyl N/A α-Amylase/α-glucosidase inhibition

Key Observations :

  • Substituent Position : The N1 3,4-dichlorobenzyl group is a common motif, enhancing steric bulk and electron-withdrawing properties. Its absence (e.g., CAS 39861-21-7) reduces molecular weight but may diminish target affinity .
  • C2 Modifications: Replacement of the methanol group with amines (compound 27) or acetamides (compound 23) alters hydrogen-bonding capacity. Thiosemicarbazide derivatives (e.g., 6g) exhibit enzyme inhibition, suggesting the C2 position critically influences bioactivity .
  • Synthetic Efficiency : Yields vary significantly (10–30%) depending on substituents, with acetamide derivatives (compound 23) showing higher efficiency compared to phenyl-amine analogs (compound 27) .
Physicochemical and Spectroscopic Properties
  • Purity and Characterization : All analogs are purified via flash chromatography (3–10% MeOH/DCM) and validated by ¹H NMR/LCMS (>98% purity) .
  • Lipophilicity: The dichlorobenzyl group increases logP values, while polar groups (e.g., methanol in the target compound) may enhance aqueous solubility compared to acetamide or amine derivatives.

Biological Activity

The compound (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N2OC_{15}H_{12}Cl_2N_2O. It features a benzimidazole core linked to a phenyl group and a dichlorobenzyl moiety, which contribute to its biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H12Cl2N2OC_{15}H_{12}Cl_2N_2O
Molecular Weight305.18 g/mol
CAS Number852465-75-9
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several benzimidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent against resistant strains .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It acts primarily by inhibiting enzymatic activity critical for bacterial survival and proliferation.

Table 2: Mechanism Insights

Target TypeInteraction TypeEffect
EnzymesInhibitionDisruption of metabolic pathways
ReceptorsModulationAltered signal transduction

Synthesis and Pharmacological Evaluation

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminobenzimidazole under basic conditions. This synthetic route has been optimized for yield and purity .

Comparative Studies

Comparative studies with similar compounds reveal that while many benzimidazole derivatives exhibit antimicrobial properties, the unique structure of this compound allows for broader biological activity due to its dual functionality .

Q & A

Q. What strategies mitigate cytotoxicity in mammalian cell lines?

  • Solution :
  • Prodrug design : Introduce ester groups (–OAc) to reduce off-target effects.
  • Selective targeting : Conjugate with folate nanoparticles for fungal cell-specific delivery .

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